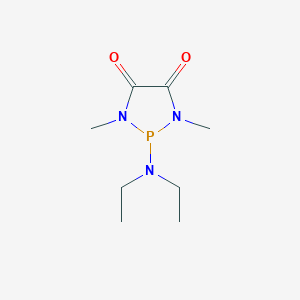
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione is a unique organophosphorus compound It is characterized by its diazaphospholidine ring structure, which includes both nitrogen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a chlorophosphine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The diazaphospholidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted diazaphospholidine compounds.
Applications De Recherche Scientifique
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethyl methacrylate: A similar compound used in polymer chemistry.
Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens.
Uniqueness
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione is unique due to its diazaphospholidine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
91118-18-2 |
|---|---|
Formule moléculaire |
C8H16N3O2P |
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
2-(diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine-4,5-dione |
InChI |
InChI=1S/C8H16N3O2P/c1-5-11(6-2)14-9(3)7(12)8(13)10(14)4/h5-6H2,1-4H3 |
Clé InChI |
PGUUMSROSUNIAS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1N(C(=O)C(=O)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
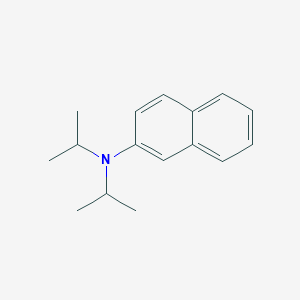
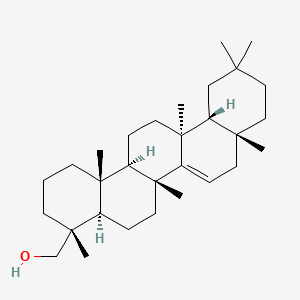
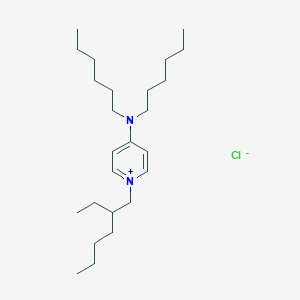
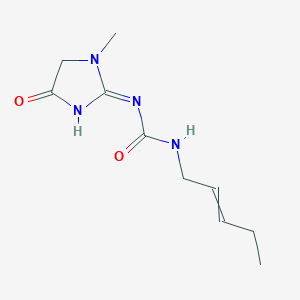
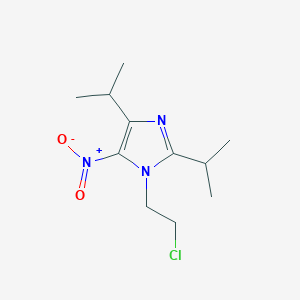
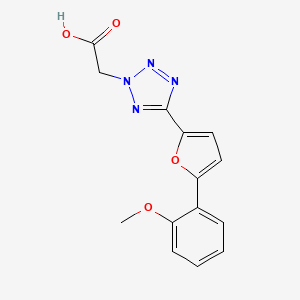
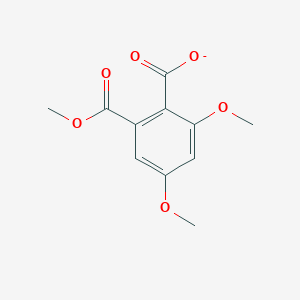
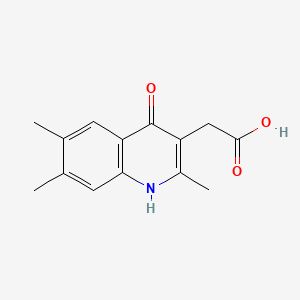
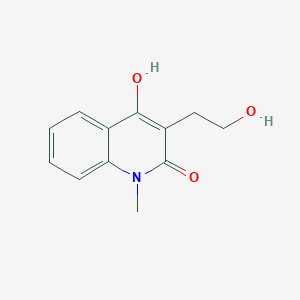

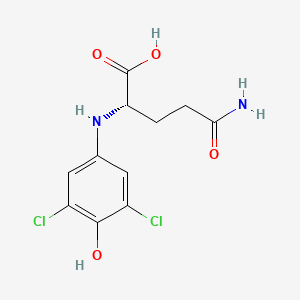
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
